(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13442051
Molecular Formula: C10H17ClN2O2S2
Molecular Weight: 296.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17ClN2O2S2 |
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Molecular Weight | 296.8 g/mol |
IUPAC Name | (1-thiophen-2-ylsulfonylpiperidin-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H16N2O2S2.ClH/c11-7-9-3-1-5-12(8-9)16(13,14)10-4-2-6-15-10;/h2,4,6,9H,1,3,5,7-8,11H2;1H |
Standard InChI Key | MUEBYSDXWPVPLI-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CN.Cl |
Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CN.Cl |
Introduction
Molecular Characteristics and Structural Features
The compound’s molecular formula is C₉H₁₅ClN₂O₂S₂, with a molecular weight of 282.8 g/mol . Its IUPAC name, (1-thiophen-2-ylsulfonylpiperidin-3-yl)methanamine hydrochloride, reflects the piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 3-position with a methanamine group, which is protonated as a hydrochloride salt. Key structural attributes include:
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Thiophene sulfonyl group: A heterocyclic thiophene ring linked via a sulfonyl bridge to the piperidine nitrogen.
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Methanamine substituent: A primary amine group attached to the piperidine’s 3-position, enhancing solubility via hydrochloride salt formation.
Property | Value | Source |
---|---|---|
CAS Number | 1420841-61-7 | |
Molecular Formula | C₉H₁₅ClN₂O₂S₂ | |
Molecular Weight | 282.8 g/mol | |
SMILES Notation | C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl |
The three-dimensional conformation of the molecule is influenced by intramolecular interactions, such as hydrogen bonding between the sulfonyl oxygen and the amine group, which may stabilize its bioactive conformation .
Synthesis and Chemical Reactivity
The synthesis of (1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves multi-step organic reactions. A representative pathway includes:
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Sulfonylation of Piperidine: Reaction of piperidin-3-ylmethanamine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., NaH) in dimethylformamide (DMF) .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Critical reagents include thiophene-2-sulfonyl chloride, piperidin-3-ylmethanamine, and NaH. Yield optimization often requires controlled reaction temperatures (0–25°C) and inert atmospheres . Side reactions, such as over-sulfonylation or oxidation of the thiophene ring, are mitigated using stoichiometric controls .
Research Applications and Comparative Analysis
This compound’s applications span medicinal chemistry and drug discovery:
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Lead Optimization: Used as a scaffold for developing LOX or DHPS inhibitors .
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Structure-Activity Relationship (SAR) Studies: Modifications to the piperidine ring or sulfonyl group help elucidate critical pharmacophores .
Future Directions and Challenges
Further research should prioritize:
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In vitro profiling to confirm enzymatic targets and potency.
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In vivo pharmacokinetic studies to assess bioavailability and toxicity.
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Analog synthesis to explore substituent effects on activity and selectivity.
Challenges include optimizing metabolic stability and minimizing off-target interactions, common hurdles in sulfonamide-based drug development .
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